2-Octadecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of 2-octadecanol. A 2011 study published in "Letters in Applied Microbiology" found that 2-octadecanol exhibited antifungal activity against various Candida albicans strains, a common fungal pathogen []. However, further research is needed to understand the mechanisms of this activity and its potential therapeutic applications.

Pharmaceutical Applications:

2-Octadecanol is being explored for its potential use in various pharmaceutical applications. For example, a 2017 study published in "International Journal of Pharmaceutics" investigated the use of 2-octadecanol as a permeation enhancer in topical drug delivery systems []. Permeation enhancers are agents that can increase the absorption of drugs through the skin. This study suggests that 2-octadecanol may be a promising candidate for enhancing the topical delivery of certain medications.

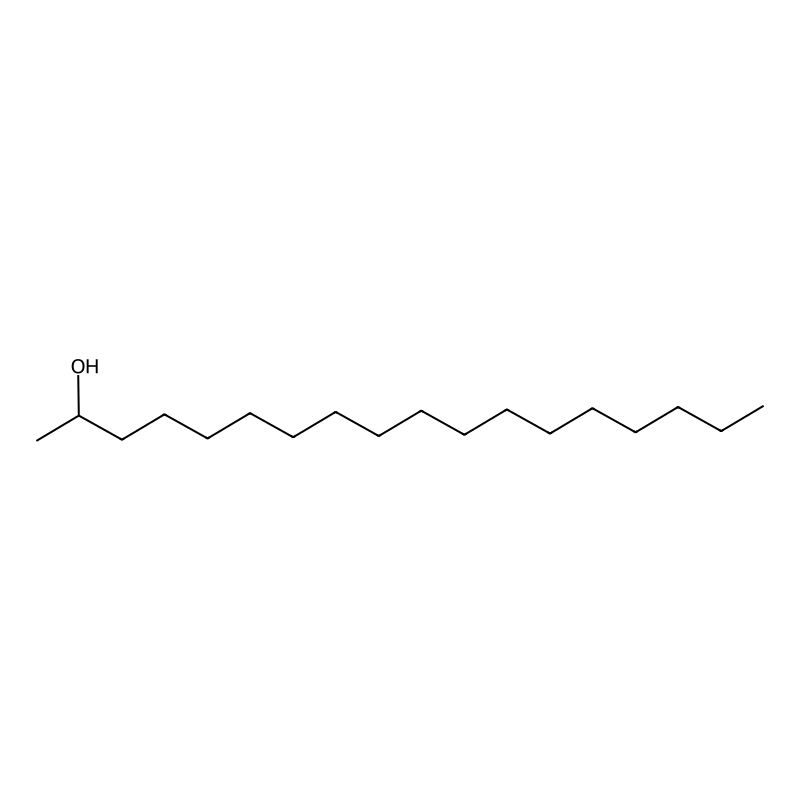

2-Octadecanol, also known as octadecan-2-ol, is a secondary fatty alcohol with the chemical formula C₁₈H₃₈O. It features a hydroxy group (-OH) attached to the second carbon of the octadecane chain. This compound is classified as a saturated fatty alcohol, characterized by its long carbon chain and hydrophobic properties, which contribute to its unique physical and chemical behaviors. 2-Octadecanol is colorless and typically exists as a waxy solid at room temperature, with a melting point around 20 °C and a boiling point of approximately 340 °C .

- Oxidation: It can be oxidized to form ketones or carboxylic acids under specific conditions. For example, oxidation with potassium permanganate can yield octadecan-2-one.

- Esterification: Reacting with carboxylic acids in the presence of an acid catalyst leads to the formation of esters, which are often used in fragrances and cosmetics.

- Dehydration: Under acidic conditions, 2-octadecanol can lose water to form alkenes.

These reactions are crucial for its applications in various industrial processes.

2-Octadecanol exhibits biological activity as a bacterial metabolite, indicating its potential role in microbiological processes. Its structure allows it to interact with biological membranes, influencing membrane fluidity and permeability. Additionally, it may have applications in pharmaceutical formulations due to its compatibility with lipid-based systems .

Several methods exist for synthesizing 2-octadecanol:

- Reduction of Octadecanoic Acid: Octadecanoic acid (stearic acid) can be reduced using lithium aluminum hydride or borane to produce 2-octadecanol.

- Hydroformylation: This process involves the reaction of octadecene with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde group, which can then be reduced to form the alcohol.

- Ziegler Alcohol Synthesis: This method involves the oligomerization of ethylene followed by oxidation, leading to various long-chain alcohols including 2-octadecanol .

2-Octadecanol has multiple applications across various industries:

- Cosmetics and Personal Care: Used as an emollient and emulsifier in creams and lotions due to its moisturizing properties.

- Food Industry: Functions as an additive for flavoring agents and as a stabilizer in emulsions.

- Pharmaceuticals: Acts as a solvent or carrier for drug formulations.

- Industrial Uses: Employed in lubricants, surfactants, and as an anti-foaming agent .

Studies on the interactions of 2-octadecanol reveal its ability to modulate membrane properties. Its partitioning behavior between water and organic solvents is often used to evaluate the lipophilicity of pharmaceutical compounds. This characteristic is essential for understanding drug absorption and bioavailability in biological systems .

Several compounds share structural similarities with 2-octadecanol, including:

| Compound Name | Chemical Formula | Type | Unique Features |

|---|---|---|---|

| 1-Octadecanol | C₁₈H₃₈O | Primary Fatty Alcohol | Hydroxy group at terminal position (1-position). |

| Stearyl Alcohol | C₁₈H₃₈O | Primary Fatty Alcohol | Similar properties but different functional group positioning. |

| 2-Hexadecanol | C₁₆H₃₄O | Secondary Fatty Alcohol | Shorter carbon chain; different physical properties. |

| 1-Hexadecanol | C₁₆H₃₄O | Primary Fatty Alcohol | Similar structure but shorter chain length. |

Uniqueness of 2-Octadecanol: The secondary position of the hydroxy group distinguishes it from primary fatty alcohols like 1-octadecanol and stearyl alcohol. This positioning affects its solubility, reactivity, and biological interactions, making it particularly useful in specialized applications such as pharmaceuticals and cosmetics.

2-Octadecanol, also known as octadecan-2-ol, is a secondary fatty alcohol with the molecular formula C18H38O and a molecular weight of 270.49 g/mol [1]. The compound features a hydroxyl group (-OH) attached to the second carbon atom of an 18-carbon chain, which classifies it as a secondary alcohol [2]. This positioning of the hydroxyl group distinguishes 2-octadecanol from its isomer 1-octadecanol (stearyl alcohol), where the hydroxyl group is located at the terminal carbon position [5].

The molecular structure of 2-octadecanol consists of a long, unbranched hydrocarbon chain with 18 carbon atoms and a hydroxyl group at the C-2 position [1]. The carbon atom bearing the hydroxyl group is bonded to two other carbon atoms (one methyl group and one hexadecyl group) and a hydrogen atom, creating a tetrahedral geometry around this carbon center [2]. This tetrahedral arrangement is crucial for understanding the three-dimensional configuration of the molecule and its stereochemical properties [3].

The physical properties of 2-octadecanol are influenced by its molecular structure and include a melting point of 52°C, an estimated boiling point of 343.6°C, and an estimated density of 0.8473 g/cm³ [2]. These properties reflect the compound's long hydrocarbon chain, which contributes to its hydrophobic character, while the hydroxyl group provides a hydrophilic center capable of hydrogen bonding [9].

Stereochemical Considerations

The carbon atom at position 2 in 2-octadecanol is a stereogenic center (chiral center) because it is bonded to four different groups: a hydroxyl group, a methyl group, a hexadecyl group, and a hydrogen atom [12]. This stereogenic center gives rise to two possible stereoisomers: the R-configuration and the S-configuration [15]. These configurations are determined by the spatial arrangement of the four groups around the chiral carbon according to the Cahn-Ingold-Prelog priority rules [25].

In the R-configuration of 2-octadecanol, when the lowest priority group (hydrogen) is oriented away from the viewer, the remaining three groups (in order of decreasing priority: hydroxyl, hexadecyl, methyl) are arranged in a clockwise direction [15]. Conversely, in the S-configuration, these groups are arranged in a counterclockwise direction [25]. The stereochemistry of 2-octadecanol is significant because the different stereoisomers can exhibit distinct physical and chemical properties, particularly in biological systems where stereochemical recognition is important [11].

The absolute configuration of 2-octadecanol can be determined experimentally using various techniques such as polarimetry, circular dichroism spectroscopy, or by derivatization with chiral reagents followed by nuclear magnetic resonance spectroscopy [19]. For instance, the advanced Mosher method can be employed to determine the absolute configuration of secondary alcohols like 2-octadecanol by converting them to diastereomeric esters and analyzing the chemical shift differences in their proton nuclear magnetic resonance spectra [23].

Comparative Analysis with Primary Alcohols

2-Octadecanol, as a secondary alcohol, differs from primary alcohols such as 1-octadecanol in several key aspects related to their structure and reactivity [5] [7]. The primary distinction lies in the position of the hydroxyl group: in primary alcohols, the hydroxyl group is attached to a terminal carbon atom that is bonded to only one other carbon atom, whereas in secondary alcohols like 2-octadecanol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms [18] [21].

This structural difference leads to significant variations in chemical reactivity [21]. Primary alcohols are generally more reactive than secondary alcohols in nucleophilic substitution and oxidation reactions [18]. When subjected to oxidizing agents, primary alcohols initially form aldehydes, which can be further oxidized to carboxylic acids, while secondary alcohols like 2-octadecanol form ketones that resist further oxidation under normal conditions [21].

The following table presents a comparative analysis of primary and secondary alcohols:

| Property | Primary Alcohols | Secondary Alcohols |

|---|---|---|

| Hydroxyl Group Position | Terminal carbon | Internal carbon |

| Oxidation Product | Aldehydes | Ketones |

| Reactivity | Higher | Lower |

| Acidity | Similar (pKa ~16-18) | Similar (pKa ~16-18) |

| Hydrogen Bonding | Similar strength | Similar strength |

Despite these differences, primary and secondary alcohols share similar physical properties such as boiling points and solubility patterns when comparing compounds with the same carbon chain length [9] [13]. Both types of alcohols can form hydrogen bonds, which significantly influence their boiling points and solubility in water [21]. However, as the carbon chain length increases, the influence of the hydroxyl group position becomes less significant compared to the effect of the overall chain length [9].

Structure-Property Relationships

The structure of 2-octadecanol directly influences its physical and chemical properties, establishing clear structure-property relationships that are fundamental to understanding its behavior in various contexts [16] [24]. These relationships can be systematically analyzed by examining how specific structural features affect particular properties [16].

The long hydrocarbon chain of 2-octadecanol contributes to its hydrophobic character, resulting in poor water solubility but good solubility in non-polar solvents [9]. As the chain length increases, there is a corresponding increase in melting and boiling points due to stronger van der Waals interactions between molecules [24]. This relationship is observed across the homologous series of secondary alcohols, where each additional methylene group increases the boiling point by approximately 20-30°C [16].

The position of the hydroxyl group at the second carbon atom affects several properties of 2-octadecanol [18]. As a secondary alcohol, 2-octadecanol has different reactivity patterns compared to primary alcohols, particularly in oxidation and esterification reactions [21]. The secondary hydroxyl group is less accessible to reagents due to steric hindrance, which reduces its reactivity in nucleophilic substitution reactions [18] [22].

The following table summarizes key structure-property relationships for 2-octadecanol:

| Structural Feature | Effect on Properties |

|---|---|

| Chain Length | Increases melting/boiling points, decreases water solubility |

| Hydroxyl Position | Secondary alcohols have lower reactivity than primary alcohols |

| Stereochemistry | Different enantiomers may have different biological activities |

| Branching | Increases solubility, decreases melting/boiling points |

Quantitative structure-property relationship (QSPR) studies have been conducted on aliphatic alcohols, including secondary alcohols like 2-octadecanol [24]. These studies propose that the properties of aliphatic alcohols are influenced by three main factors: the alkyl group (R), the hydroxyl group (OH), and the interaction between them [16]. Mathematical models based on molecular descriptors such as the polarizability effect index (PEI) and the molecular polarizability effect index (MPEI) have been developed to predict properties such as boiling point, water solubility, and partition coefficient with high correlation coefficients (R > 0.99) [24].